
Ethyl 2-((7-(morpholine-4-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-((7-(morpholine-4-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
Ethyl 2-((7-(morpholine-4-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate has been investigated for its cytotoxic activity against cancer cell lines. A study synthesized a derivative of this compound, showing mild-to-moderate cytotoxicity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells (C. T. Nguyen et al., 2019). Additionally, another derivative exhibited potent cytotoxic activity against several human cancer cell lines, indicating potential as an anti-cancer agent (Y. Riadi et al., 2021).
Molecular Docking and Spectroscopic Analysis
Molecular docking and spectroscopic analysis of derivatives of this compound have been conducted to understand their molecular structure and potential pharmacological applications. A study involving vibrational wavenumbers, molecular structure analysis, and molecular docking of a derivative showed potential inhibitory activity against a pyrrole inhibitor (A. El-Azab et al., 2016).
Antimicrobial Activity
Research has also explored the antimicrobial potential of derivatives of this compound. One study synthesized new quinazolines that were evaluated for their antibacterial and antifungal activities, showing significant inhibition against various microorganisms (N. Desai et al., 2007).
Synthesis and Structural Analysis
Further studies focus on the synthesis and structural analysis of this compound and its derivatives. This includes research on the synthesis of new 5-alkyl substituted 4-thiazolidinones using condensation with ethyl 2-bromo alkanoates (Nalan Terzioğlu Klip et al., 2008), and the crystal structure analysis of related compounds (Yun-Jeong Lee et al., 2009).
properties
IUPAC Name |
ethyl 2-[7-(morpholine-4-carbonyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-3-5-6-9-25-21(28)17-8-7-16(20(27)24-10-12-29-13-11-24)14-18(17)23-22(25)31-15-19(26)30-4-2/h7-8,14H,3-6,9-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJPDIGRTWSIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)N=C1SCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2356245.png)
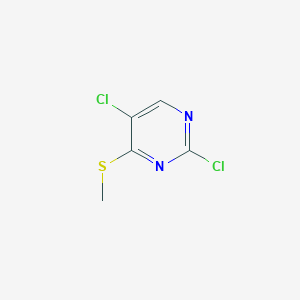

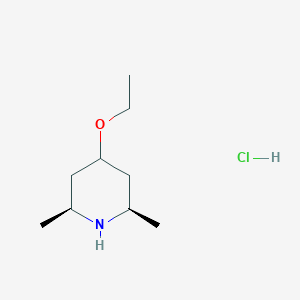
![2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2356250.png)
![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2356253.png)
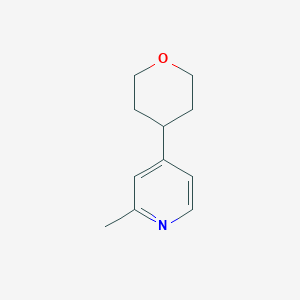


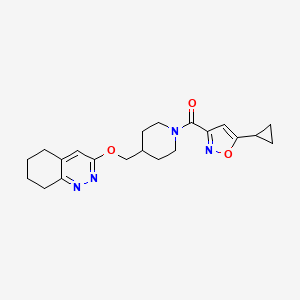
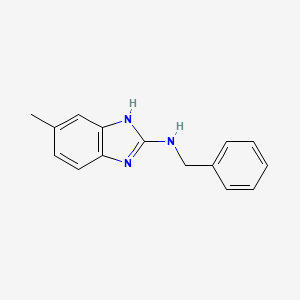
![ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate](/img/structure/B2356261.png)
![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2356263.png)